3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 477547-22-1
VCID: VC6335140
InChI: InChI=1S/C19H11BrN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
Molecular Formula: C19H11BrN2O3S
Molecular Weight: 427.27

3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

CAS No.: 477547-22-1

Cat. No.: VC6335140

Molecular Formula: C19H11BrN2O3S

Molecular Weight: 427.27

* For research use only. Not for human or veterinary use.

3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide - 477547-22-1

Specification

CAS No. 477547-22-1
Molecular Formula C19H11BrN2O3S
Molecular Weight 427.27
IUPAC Name 3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H11BrN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23)
Standard InChI Key DDKXHGQEJYIHRB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br

Introduction

Chemical Formula and Molecular Weight

The exact chemical formula and molecular weight of 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide would depend on its precise structure, but it can be estimated based on its components.

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions. A common approach might include:

  • Formation of the Thiazole Ring: This could involve the reaction of a suitable precursor with thiourea or a similar reagent.

  • Coupling with the Coumarin Moiety: This might involve a condensation reaction between the thiazole derivative and a coumarin precursor.

  • Attachment of the Benzamide Part: This could involve an amide coupling reaction.

Example Synthesis Steps

StepReactionConditions
1Formation of thiazole ringThiourea, reflux
2Coupling with coumarinCondensation, high temperature
3Attachment of benzamideAmide coupling, catalyst

Spectroscopic Analysis

Spectroscopic methods such as 1H-NMR and 13C-NMR are crucial for confirming the structure of organic compounds. These techniques provide detailed information about the molecular structure by analyzing the magnetic properties of nuclei.

Example NMR Data

NucleusChemical Shift (ppm)Multiplicity
H-59.15Singlet
H-4’8.75Singlet
H-5’7.86Multiplet
H-7’7.62Multiplet

Biological Activities and Potential Applications

Compounds with similar structures have shown various biological activities, including antimicrobial and antioxidant properties. The presence of a bromine atom and the specific arrangement of functional groups could influence its biological activity.

Potential Applications

  • Pharmaceuticals: As a potential lead compound for drug development.

  • Agricultural Chemicals: As a possible antimicrobial agent.

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